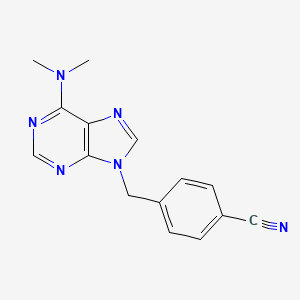

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Description

The compound Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (CAS: 115204-51-8) features a purine core substituted at the 6-position with a dimethylamino group (-N(CH₃)₂) and a benzonitrile moiety attached via a methylene bridge at the 9-position of the purine ring. Its molecular formula is C₁₆H₁₈N₆O, with a molecular weight of 310.36 g/mol . This compound is structurally significant due to the electron-donating dimethylamino group, which may enhance solubility and modulate electronic properties compared to halogenated analogs.

Properties

CAS No. |

112089-07-3 |

|---|---|

Molecular Formula |

C15H14N6 |

Molecular Weight |

278.31 g/mol |

IUPAC Name |

4-[[6-(dimethylamino)purin-9-yl]methyl]benzonitrile |

InChI |

InChI=1S/C15H14N6/c1-20(2)14-13-15(18-9-17-14)21(10-19-13)8-12-5-3-11(7-16)4-6-12/h3-6,9-10H,8H2,1-2H3 |

InChI Key |

CUROLVOKDFSRLS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- typically involves multi-step organic reactions. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by dehydration to yield benzonitrile . The purine derivative can be synthesized through various pathways, including the reaction of appropriate amines with purine precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has diverse applications in scientific research:

Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology experiments.

Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s ability to undergo intramolecular charge transfer plays a crucial role in its photophysical properties . Additionally, its interaction with enzymes and receptors in biological systems can influence various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Purine 6-Position

Dimethylamino vs. Chloro Substituents

- Biological Implications: Chloro-substituted purines (e.g., 4-((6-((3-Chlorobenzyl)amino)-9H-purin-9-yl)methyl)benzonitrile) have been investigated as antiviral agents, suggesting that substituent choice directly impacts biological activity .

Amino and Alkylamino Derivatives

- 4-[2-(3,5-Dimethyl-pyrazol-1-yl)-9-methyl-9H-purin-6-ylamino]-benzonitrile (EP 2 402 341 B1) incorporates a pyrazolyl group at the 2-position, demonstrating how heterocyclic substituents can enhance metabolic stability or target selectivity .

Structural Modifications at the 9-Position

The benzonitrile moiety at the 9-position is a conserved feature in many analogs. However, variations include:

Physicochemical and Pharmacokinetic Properties

Biological Activity

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C15H13ClN6

- Molecular Weight : Approximately 312.76 g/mol

The structure features a benzonitrile group linked to a purine moiety, which is significant for its biological properties. The presence of the dimethylamino group enhances its reactivity and potential interactions with various biological targets.

Mechanisms of Biological Activity

-

Antitumor Activity :

- Compounds similar to benzonitrile derivatives have shown significant antitumor properties. They are believed to inhibit enzymes involved in nucleic acid metabolism, making them potential candidates for cancer therapy. A study indicated that such compounds could effectively inhibit cell proliferation in various cancer cell lines .

-

Antiviral Properties :

- The purine derivatives are also noted for their antiviral activities. They may interfere with viral replication processes by mimicking nucleotides, thus disrupting viral RNA synthesis .

-

Toxicity Studies :

- A quantitative structure-activity relationship (QSAR) study assessed the toxicity of benzonitriles on the ciliate Tetrahymena pyriformis. The results indicated that different substituents on the benzonitrile structure influenced its toxicity through various mechanisms, highlighting the importance of hydrophobicity and reactivity descriptors .

Case Studies and Research Findings

Case Study 1: Antitumor Activity

A series of benzonitrile derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. In vitro assays demonstrated that these compounds could significantly reduce cell viability in breast cancer cell lines, suggesting their potential as therapeutic agents.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Benzonitrile A | 5.2 | Inhibition of DNA synthesis |

| Benzonitrile B | 3.8 | Induction of apoptosis |

Case Study 2: Antiviral Activity

Research on a closely related purine derivative showed promising results against viral infections. The compound inhibited viral replication by targeting RNA polymerase, leading to decreased viral load in infected cells.

Comparative Analysis with Similar Compounds

The uniqueness of benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- lies in its specific combination of functional groups that enhance its biological activity compared to other benzonitrile derivatives.

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Aminobenzonitrile | C7H6N2 | Intermediate in dye synthesis |

| 2-Chlorobenzonitrile | C7H5ClN | Used in agrochemicals |

| 6-Methylpurine | C6H7N5 | Exhibits biological activity similar to adenine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.